
2-Methoxy-1-(methoxymethoxy)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(methoxymethoxy)-4-methylbenzene, also known as Veratrole, is an organic compound with the molecular formula C10H14O3. It is a derivative of anisole and is characterized by the presence of two methoxy groups attached to a benzene ring. This compound is commonly used in organic synthesis and has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-1-(methoxymethoxy)-4-methylbenzene can be synthesized through several methods. One common method involves the methylation of 4-methylcatechol using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(methoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(methoxymethoxy)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Anisole: Similar structure but lacks the additional methoxy group.
4-Methylcatechol: Precursor in the synthesis of 2-Methoxy-1-(methoxymethoxy)-4-methylbenzene.
Veratrole: Another name for this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
72791-83-4 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-methoxy-1-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C10H14O3/c1-8-4-5-9(13-7-11-2)10(6-8)12-3/h4-6H,7H2,1-3H3 |
Clave InChI |
RKBPKOZAHPEEPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCOC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



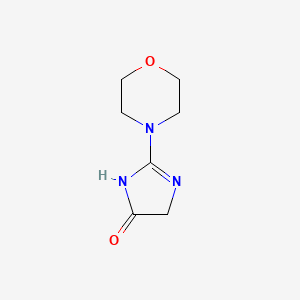
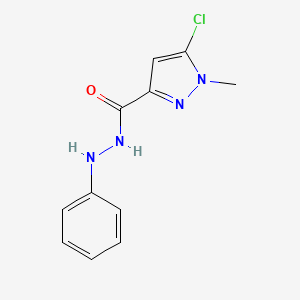

![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)

![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)

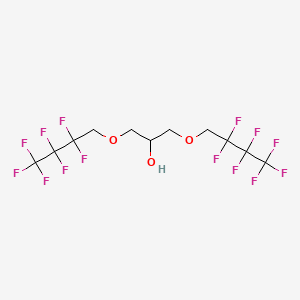
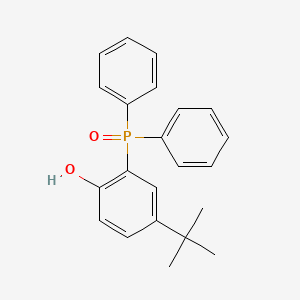
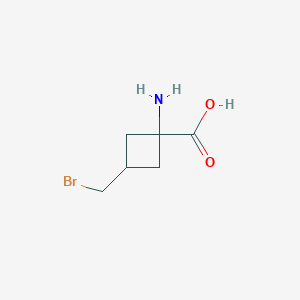

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)

